molecular formula C11H9N3O2 B8517867 Phenyl pyridazin-4-ylcarbamate

Phenyl pyridazin-4-ylcarbamate

Cat. No.: B8517867
M. Wt: 215.21 g/mol
InChI Key: IRDPBMXZWPZMPE-UHFFFAOYSA-N
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Description

Phenyl pyridazin-4-ylcarbamate is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

phenyl N-pyridazin-4-ylcarbamate

InChI

InChI=1S/C11H9N3O2/c15-11(14-9-6-7-12-13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,12,14,15)

InChI Key

IRDPBMXZWPZMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred suspension of 2.6 grams (0.027 mole) of 4-aminopyridazine (prepared as in Example 1, Step A) in 100 ml of tetrahydrofuran is cooled to 0° C. and 4.6 ml (0.033 mole) of triethylamine is added in one portion. A solution of 4.1 ml (0.033 mole) of phenyl chloroformate in tetrahydrofuran is added dropwise during a 30 minute period. Upon completion of addition the reaction mixture is allowed to warm to ambient temperature where it is stirred for three days. The reaction mixture is concentrated under reduced pressure to a residue. The residue is taken up in 500 ml of chloroform and filtered to collect 1.9 grams of phenyl N-(4-pyridazinyl)carbamate; m.p. 184°-185° C. The filtrate is washed with water, then dried with magnesium sulfate. The mixture is filtered and the filtrate placed on a column of silica gel. Further elution is accomplished using 10% methanol in methylene chloride. The appropriate fractions are combined and concentrated under reduced pressure to yield an additional 1.8 grams of phenyl N-(4-pyridazinyl)carbamate. The nmr spectra are consistent with the proposed structure. The reaction is repeated several times.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-aminopyridazine (2.5 g, 26.3 mmol) in a mix of 1:1 THF:MeCN (20 mL), and pyridine (2.18, 27.6 mmol) was treated dropwise with phenylchloroformate (1.3 g, 27.6 mmol) in THF (10 mL). After stirring for 18 h, the resulting solid was collected and dried to provide the title compound (2 g, 37%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
27.6 mmol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
37%

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